Cas no 2228528-06-9 (tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate)

Tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate is a specialized organic compound featuring a carbamate-protected amine group and a reactive chlorosulfonyl moiety. Its key advantages include its role as a versatile intermediate in pharmaceutical and agrochemical synthesis, enabling the introduction of sulfonamide or sulfonate functionalities. The tert-butyl carbamate (Boc) group provides stability under various reaction conditions while allowing selective deprotection when needed. The presence of both chlorosulfonyl and fluorine substituents enhances its reactivity for further derivatization, making it valuable in constructing complex molecular architectures. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules. Proper handling is required due to the reactivity of the chlorosulfonyl group.
tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate structure
2228528-06-9 structure
Product Name:tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate
CAS No:2228528-06-9
MF:C12H15ClFNO4S
MW:323.768204927444
CID:6359268
PubChem ID:165869258
Update Time:2025-05-19

tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate
    • tert-butyl N-{3-[(chlorosulfonyl)methyl]-4-fluorophenyl}carbamate
    • 2228528-06-9
    • EN300-1883217
    • Inchi: 1S/C12H15ClFNO4S/c1-12(2,3)19-11(16)15-9-4-5-10(14)8(6-9)7-20(13,17)18/h4-6H,7H2,1-3H3,(H,15,16)
    • InChI Key: AGGVRNGGMVCNHI-UHFFFAOYSA-N
    • SMILES: ClS(CC1C(=CC=C(C=1)NC(=O)OC(C)(C)C)F)(=O)=O

Computed Properties

  • Exact Mass: 323.0394350g/mol
  • Monoisotopic Mass: 323.0394350g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 80.8Ų

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Additional information on tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate

Introduction to Tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate (CAS No. 2228528-06-9)

Tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate, a compound with the chemical identifier CAS No. 2228528-06-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates and exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-(chlorosulfonyl)methyl group and a 4-fluorophenyl ring. This arrangement imparts specific electronic and steric properties, making the compound highly versatile in organic synthesis and medicinal chemistry applications.

In recent years, there has been growing interest in the development of novel fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The presence of the 4-fluorophenyl group in this compound not only contributes to its stability but also influences its interactions with biological targets, making it an attractive scaffold for drug discovery.

The 3-(chlorosulfonyl)methyl substituent is another critical feature of this compound, as it provides a reactive site for further functionalization. This functionality is particularly useful in the synthesis of more complex molecules, such as inhibitors or modulators of enzyme activity. The chlorosulfonyl group is known for its ability to participate in nucleophilic substitution reactions, allowing for the introduction of diverse side chains or groups that can enhance binding affinity and selectivity.

Recent studies have highlighted the potential of carbamate-based compounds in the treatment of various diseases, including neurological disorders and cancer. The tert-butyl group in tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate not only stabilizes the carbamate moiety but also influences its solubility and bioavailability, making it an ideal candidate for further investigation in drug development.

The synthesis of this compound involves multi-step organic reactions, including condensation reactions, halogenation, and fluorination processes. Each step must be carefully optimized to ensure high yield and purity, which are crucial for pharmaceutical applications. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry techniques, have been employed to improve efficiency and scalability.

The pharmacological properties of tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate have been extensively studied in vitro and in vivo. Preliminary results suggest that this compound exhibits promising activity against several targets relevant to human health. For instance, it has shown potential as an inhibitor of enzymes involved in inflammation and oxidative stress pathways. These findings are supported by computational modeling studies that predict favorable binding interactions between the compound and its target proteins.

In addition to its therapeutic potential, this compound also serves as a valuable tool for research purposes. Its well-defined structure allows chemists to explore various modifications and derivatives, providing insights into structure-activity relationships (SAR) within the carbamate class of compounds. Such studies are essential for designing next-generation drugs with improved efficacy and reduced side effects.

The development of novel pharmaceuticals is a complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The synthesis and characterization of compounds like tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate play a crucial role in advancing our understanding of disease mechanisms and identifying new therapeutic strategies.

In conclusion, tert-butyl N-{3-(chlorosulfonyl)methyl-4-fluorophenyl}carbamate (CAS No. 2228528-06-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its promising biological activity, make it an exciting candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

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